4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid

Catalog No.
S874653
CAS No.
769098-64-8
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid

CAS Number

769098-64-8

Product Name

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-10-11-5-6-15-10/h1-4H,5-6H2,(H,11,12)(H,13,14)

InChI Key

XJZXMOLEYHSGIZ-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CSC(=N1)NC2=CC=C(C=C2)C(=O)O

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid is a chemical compound characterized by its unique thiazole moiety attached to an amino group and a benzoic acid structure. Its molecular formula is C10H10N2O2S, and it has a molecular weight of approximately 226.26 g/mol. This compound is recognized for its potential applications in pharmaceuticals and biochemistry due to its structural features that facilitate interactions with biological systems .

Typical of amines and carboxylic acids. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Esterification: Reacting with alcohols can form esters.
  • Amine Reactions: The amino group can undergo acylation or alkylation, which can modify its biological activity.

These reactions enable the compound to be modified for specific applications in drug development and other chemical syntheses .

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Antitumor Activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, contributing to its therapeutic potential .

These activities make it a candidate for further investigation in medicinal chemistry.

Several synthesis methods have been reported for producing 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid:

  • Condensation Reactions: Combining thiazole derivatives with benzoic acid under acidic conditions.
  • Reduction Reactions: Reducing corresponding thiazole derivatives using reducing agents to obtain the desired amine compound.
  • Multi-step Synthesis: Involves forming the thiazole ring first, followed by coupling with benzoic acid derivatives .

These methods allow for the production of the compound with varying degrees of yield and purity.

The applications of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid are diverse:

  • Pharmaceutical Development: Used as a scaffold in drug design targeting infectious diseases and cancer.
  • Biochemical Research: Serves as a tool in enzyme studies and metabolic pathway analysis.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pathogens .

Interaction studies have indicated that 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid interacts with various biomolecules:

  • Protein Binding Studies: It binds to specific proteins, affecting their function and stability.
  • Receptor Interactions: Investigated for binding affinity with cellular receptors involved in disease pathways.

These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid:

Compound NameMolecular FormulaUnique Features
5-(4-Aminobenzoyl)-thiazolidineC10H10N2OSContains a thiazolidine ring instead of thiazole
2-Amino-5-benzylthiazoleC10H10N2SBenzyl group enhances lipophilicity
3-(4-Oxo-thiazolidin-2-yl)-benzoic acidC10H9N2O3SContains an additional keto group

These compounds highlight the uniqueness of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid through its specific thiazole structure and varied biological activities .

The thermodynamic stability of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid can be evaluated through comprehensive thermal analysis techniques. Based on studies of structurally related compounds, thiazole derivatives generally exhibit thermal stability within a range of 120-270°C, with decomposition characteristics that depend on the specific substituents and ring systems present [1] [2].

For compounds containing the dihydrothiazole ring system, thermal stability is typically observed up to temperatures of 200-250°C before significant decomposition occurs. The presence of the aminobenzoic acid moiety contributes additional stability through hydrogen bonding interactions and aromatic delocalization [3]. Similar heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated high thermal stability, with most exhibiting decomposition temperatures above 250°C under inert conditions [4].

The degradation kinetics of this compound class typically follow a radical mechanism, as confirmed by simultaneous thermogravimetric analysis coupled with Fourier transform infrared spectroscopy and quadrupole mass spectrometry studies [3]. The thermal decomposition process generally proceeds through a multi-step mechanism, with the initial stage involving cleavage of the weakest bonds, typically the carbon-nitrogen bonds in the thiazole ring system.

Differential scanning calorimetry analysis of related thiazole-containing compounds reveals that decomposition is generally exothermic in nature, with decomposition enthalpies ranging from -29.81 to 141.13 kilojoules per mole, depending on the specific substituents and ring fusion patterns [2]. The dihydrothiazole ring system in 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid is expected to contribute to moderate thermal stability, with decomposition likely proceeding through initial nitrogen-carbon bond cleavage followed by aromatic ring degradation.

Solubility Partitioning and Lipophilicity Trends

The solubility behavior of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid is significantly influenced by its dual nature, containing both hydrophilic (carboxylic acid) and moderately lipophilic (dihydrothiazole) components. Based on the properties of structurally related aminobenzoic acid derivatives, the compound is expected to exhibit partial solubility in water, with solubility values typically ranging from 4.7 to 6.1 grams per liter at 30°C [5].

The compound demonstrates enhanced solubility in polar protic solvents, particularly ethanol, where aminobenzoic acid derivatives show solubility values of approximately 125 grams per liter [5]. This enhanced solubility in alcoholic media is attributed to the formation of hydrogen bonds between the carboxyl group and the hydroxyl groups of the alcohol, as well as favorable interactions between the thiazole nitrogen and the solvent molecules.

In terms of lipophilicity, the compound exhibits moderate lipophilic character due to the presence of the dihydrothiazole ring system. The calculated partition coefficient (logP) for structurally similar compounds ranges from 0.68 to 3.0, indicating balanced hydrophilic-lipophilic properties [5] . This moderate lipophilicity is advantageous for potential pharmaceutical applications, as it suggests the compound may possess favorable membrane permeability characteristics while maintaining adequate aqueous solubility.

The partitioning behavior is further influenced by the ionization state of the carboxylic acid group. At physiological pH, the compound exists predominantly in its ionized form, which significantly increases its water solubility and reduces its lipophilicity. The distribution coefficient (logD) at pH 7.4 is expected to be considerably lower than the logP value, reflecting the ionization effect on partitioning behavior [7].

Acid-Base Behavior and Tautomeric Equilibria

The acid-base behavior of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid is governed by the presence of multiple ionizable groups within its structure. The carboxylic acid group represents the primary acidic site, with a predicted pKa value of approximately 4.2, which is typical for para-substituted benzoic acid derivatives [8]. This acidic character is modulated by the electron-donating effect of the amino group, which slightly increases the pKa compared to unsubstituted benzoic acid.

The dihydrothiazole ring system contributes additional complexity to the acid-base behavior through its nitrogen atom, which can act as a weak base. The thiazole nitrogen typically exhibits a pKa value in the range of 2-3 for the conjugate acid, making it a relatively weak base under physiological conditions [9]. The amino group linking the thiazole ring to the benzoic acid moiety can also participate in protonation-deprotonation equilibria, with a pKa value expected to be around 4-5.

Tautomeric equilibria in this compound system are primarily influenced by the dihydrothiazole ring. Studies of related thiazole derivatives have demonstrated that thione-thiol tautomerism can occur, although the thione form is strongly preferred in most cases [10]. The tautomeric equilibrium is promoted by intramolecular proton shifts between the thioketo-sulfur and the amine-nitrogen atoms, facilitated by intramolecular hydrogen bonding interactions.

The presence of the carboxylic acid group can stabilize certain tautomeric forms through intramolecular hydrogen bonding, particularly when the compound adopts conformations that allow for favorable geometric arrangements. The overall tautomeric behavior contributes to the compound's stability and influences its physicochemical properties, including solubility and partition coefficient values.

Solid-State Phase Transitions and Polymorphism

The solid-state behavior of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid is characterized by potential polymorphism, a common phenomenon in organic compounds containing multiple functional groups capable of different hydrogen bonding patterns. Crystallographic studies of related thiazole-benzoic acid derivatives have revealed the existence of multiple polymorphic forms, each with distinct physical properties and stability profiles [11].

The compound's crystal structure is stabilized by extensive hydrogen bonding networks involving the carboxylic acid group, the amino linker, and the thiazole nitrogen. These interactions create a three-dimensional network that determines the packing arrangement and overall crystal stability. The presence of two independent molecules in the asymmetric unit has been observed in related compounds, with differences primarily in the rotational orientation of the heterocyclic ring [11].

Phase transitions in this compound class typically occur through temperature-induced changes in molecular conformation and hydrogen bonding patterns. Differential scanning calorimetry studies of similar compounds have identified melting points ranging from 140-180°C, with some derivatives showing multiple thermal events corresponding to polymorphic transitions before melting .

The polymorphic behavior is influenced by crystallization conditions, including solvent choice, temperature, and cooling rate. Different polymorphs may exhibit variations in dissolution rate, bioavailability, and stability, making the understanding of solid-state behavior crucial for pharmaceutical development. The hydrogen bonding patterns involving the carboxylic acid group and the thiazole nitrogen create opportunities for different packing arrangements, leading to the potential formation of multiple crystalline forms.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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